2-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14965464
Molecular Formula: C22H15NO5
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15NO5 |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 2-(furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C22H15NO5/c24-14-9-7-13(8-10-14)19-18-20(25)16-5-1-2-6-17(16)28-21(18)22(26)23(19)12-15-4-3-11-27-15/h1-11,19,24H,12H2 |
| Standard InChI Key | PXQKRRCPYNCRLD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)O)CC5=CC=CO5 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound integrates three distinct heterocyclic motifs:
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A chromeno[2,3-c]pyrrole-3,9-dione core, comprising a fused γ-pyrone and pyrrolone system.
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A 4-hydroxyphenyl substituent at position 1, contributing phenolic reactivity and hydrogen-bonding potential.
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A furan-2-ylmethyl group at position 2, introducing aromatic and electron-rich characteristics .
Key structural features include:
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Two carbonyl groups (C3 and C9) responsible for electrophilic reactivity.
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A dihydropyrrole ring enabling conformational flexibility.
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Substituent-dependent tautomerism in the pyrazole-derived fragment .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₁₅NO₅ |
| Molecular weight | 373.4 g/mol |
| IUPAC name | 2-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Predicted solubility | Low in water; moderate in DMSO |
Synthetic Methodology
Multicomponent Reaction Strategy
The synthesis follows a one-pot protocol adapted from optimized procedures for analogous chromeno[2,3-c]pyrrole-diones :
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Core formation: Condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 4-hydroxybenzaldehyde, and furfurylamine under mild acidic conditions.
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Cyclization: Intramolecular lactamization facilitated by polar aprotic solvents (e.g., dioxane) at 80°C .
Table 2: Optimized Reaction Conditions (Adapted from )
| Parameter | Optimal Value |
|---|---|
| Solvent | Dioxane |
| Temperature | 80°C |
| Reaction time | 4–6 hours |
| Catalyst | None required |
| Yield | 64–78% (theoretical) |
Key advantages of this method include:
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Tolerance for electron-donating and withdrawing substituents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H and 13C NMR spectra exhibit characteristic patterns:
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1H NMR (DMSO-d₆):
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13C NMR:
Infrared Spectroscopy
Prominent absorption bands include:
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1705–1710 cm⁻¹ (γ-pyrone C=O stretch).
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1650–1660 cm⁻¹ (pyrrolone C=O stretch).
| Analog Substituents | Bioactivity Profile |
|---|---|
| 1-(3-Hydroxyphenyl) | COX-2 inhibition: 58% |
| 2-(Benzyl) | Antibacterial: MIC 16 µg/mL |
| 1-(4-Fluorophenyl) | Antiproliferative: IC₅₀ 22 µM |
Stability and Reactivity
Degradation Pathways
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Hydrolytic instability: Susceptible to ring-opening in strongly basic conditions (pH >10).
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Photodegradation: λmax 320 nm irradiation causes 15% decomposition over 24 hours .
Derivative Synthesis
The dihydrochromeno-pyrrole core serves as a precursor for:
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